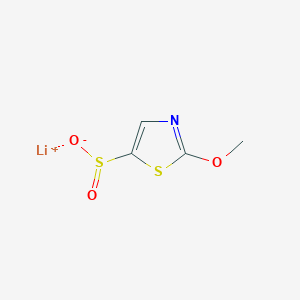
Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate is a chemical compound with the molecular formula C4H6LiNO3S2 and a molecular weight of 187.16 g/mol . This compound is characterized by the presence of a lithium ion coordinated to a 2-methoxy-1,3-thiazole-5-sulfinate moiety. It is typically found in a powder form and is used in various chemical and industrial applications .
准备方法
The synthesis of Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate involves the reaction of 2-methoxy-1,3-thiazole-5-sulfinic acid with lithium hydroxide or lithium carbonate under controlled conditions. The reaction is typically carried out in an aqueous medium at a temperature range of 20-30°C. The product is then isolated by filtration and dried under reduced pressure .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and yield. These methods often include crystallization and recrystallization processes to obtain the desired product .
化学反应分析
Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the sulfinic acid group to a thiol group using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include mild temperatures (20-50°C) and solvents such as water, ethanol, or dichloromethane. Major products formed from these reactions include sulfonates, thiols, and substituted thiazole derivatives .
科学研究应用
Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiazole derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
作用机制
The mechanism of action of Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity. It may also interact with cellular membranes, affecting membrane permeability and transport processes .
相似化合物的比较
Lithium(1+) ion 2-methoxy-1,3-thiazole-5-sulfinate can be compared with other similar compounds, such as:
Lithium(1+) ion 2-methyl-1,3-thiazole-5-sulfinate: Similar structure but with a methyl group instead of a methoxy group.
Lithium(1+) ion 2-ethoxy-1,3-thiazole-5-sulfinate: Similar structure but with an ethoxy group instead of a methoxy group.
Lithium(1+) ion 2-hydroxy-1,3-thiazole-5-sulfinate: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
lithium;2-methoxy-1,3-thiazole-5-sulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3S2.Li/c1-8-4-5-2-3(9-4)10(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMAFIIIRQAYFV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NC=C(S1)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4LiNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-amino-4-oxo-6-(4-propan-2-yloxyphenyl)-9-oxa-12-thia-3,14-diazapentacyclo[11.9.0.02,11.05,10.015,21]docosa-1(13),2(11),5(10),7,14,21-hexaene-7-carbonitrile](/img/structure/B2781130.png)
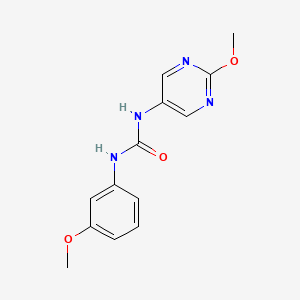
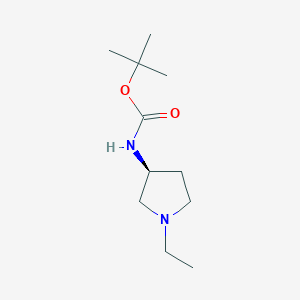
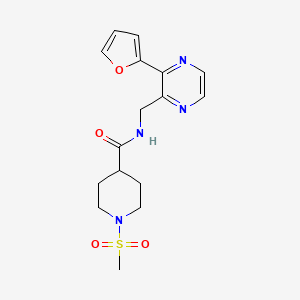
![4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2781134.png)
![3H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2781135.png)
![2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2781136.png)
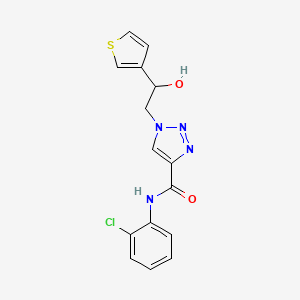
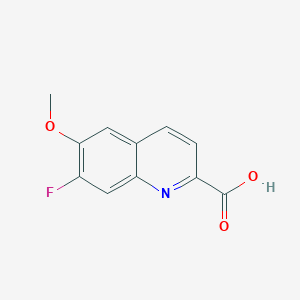
![N-(3,4-difluorophenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2781146.png)
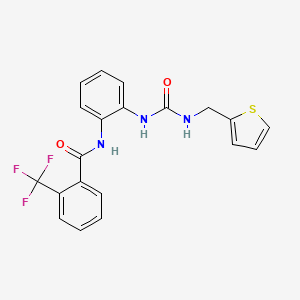
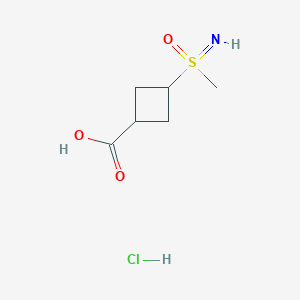
![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781150.png)
![2-[(15S)-12,14-dioxo-10-(4-propan-2-ylphenyl)-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2781152.png)
